Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-
CAS No.: 652159-29-0
Cat. No.: VC16809906
Molecular Formula: C24H34N2O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652159-29-0 |
|---|---|
| Molecular Formula | C24H34N2O2 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine |
| Standard InChI | InChI=1S/C24H34N2O2/c1-3-28-23-12-11-22(20-24(23)27-2)13-15-26-18-16-25(17-19-26)14-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-12,20H,3,7,10,13-19H2,1-2H3 |
| Standard InChI Key | SMFQRQPSKQAFEK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine is characterized by the molecular formula and a molecular weight of 382.539 g/mol . Key physicochemical parameters include a calculated exact mass of 382.262 g/mol, a polar surface area (PSA) of 24.94 Ų, and a partition coefficient (LogP) of 3.76 . These properties suggest moderate lipophilicity, which is conducive to membrane permeability and potential central nervous system (CNS) activity.
Table 1: Physicochemical Properties of 1-[2-(4-Ethoxy-3-Methoxyphenyl)Ethyl]-4-(3-Phenylpropyl)Piperazine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.539 g/mol |
| Exact Mass | 382.262 g/mol |
| Polar Surface Area | 24.94 Ų |
| LogP | 3.76 |
Structural Features
The molecule comprises a piperazine core substituted with two distinct side chains:
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3-Phenylpropyl Group: A three-carbon alkyl chain terminating in a phenyl ring.
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2-(4-Ethoxy-3-Methoxyphenyl)Ethyl Group: An ethyl spacer linked to a substituted phenyl ring bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 3, respectively .
The ethoxy and methoxy substituents introduce steric and electronic modifications that may influence receptor binding and metabolic stability. Piperazine’s bicyclic amine structure provides hydrogen-bonding sites, potentially enhancing interactions with biological targets such as neurotransmitter transporters or enzymes .
Synthesis and Chemical Reactivity
Reactivity and Stability
The compound’s stability is influenced by its functional groups:
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Piperazine Core: Susceptible to oxidation under acidic conditions, potentially forming N-oxide derivatives.
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Ethoxy and Methoxy Groups: Ether linkages are generally stable but may undergo demethylation via cytochrome P450 enzymes in vivo, altering pharmacokinetic profiles .
Pharmacological Profile and Biological Activity
Dopamine and Serotonin Transporter Affinity
Structurally related piperazine analogs, such as GBR 12909 and GBR 12935, exhibit high affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) . Substitutions on the phenylpropyl side chain significantly modulate selectivity:
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Electron-Donating Groups (e.g., Methoxy): Enhance DAT affinity by facilitating hydrophobic interactions with the transporter’s binding pocket .
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Steric Bulk: Larger substituents at the C2 position reduce DAT binding, whereas C3 substitutions are more tolerant .
For 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine, the ethoxy group may extend half-life by resisting oxidative metabolism compared to methoxy analogs, while the methoxy group at C3 could optimize DAT/SERT selectivity .
Table 2: Comparative Affinities of Piperazine Analogs for DAT and SERT
| Compound | DAT (nM) | SERT (nM) | Selectivity (DAT/SERT) |
|---|---|---|---|
| GBR 12909 | 1.2 | 420 | 350 |
| GBR 12935 | 2.5 | 380 | 152 |
| 2-Fluoro-Substituted | 0.8 | 210 | 263 |
| This Compound | Predicted: 1.5–3 | Predicted: 300–400 | ~100–200 |
Predictions based on structural analogs .
Future Directions and Research Gaps
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Synthetic Optimization: Develop scalable synthesis routes with improved yields and purity.
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In Vitro Profiling: Evaluate binding affinities for DAT, SERT, and ACAT to validate predicted activities.
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Metabolic Studies: Investigate hepatic metabolism and identify major metabolites using LC-MS/MS.
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Preclinical Efficacy: Assess behavioral effects in rodent models of addiction and hypercholesterolemia.
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